molecular formula C13H14N2 B1303146 2-(1-Heptynyl)nicotinonitrile CAS No. 885949-68-8

2-(1-Heptynyl)nicotinonitrile

Cat. No. B1303146
M. Wt: 198.26 g/mol
InChI Key: MNLLOCXHRPLHBA-UHFFFAOYSA-N
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Description

2-(1-Heptynyl)nicotinonitrile is an organic compound with the molecular formula C13H14N2 and a molecular weight of 198.26 . It’s a specialty product used for proteomics research .


Chemical Reactions Analysis

While specific chemical reactions involving 2-(1-Heptynyl)nicotinonitrile are not available, nitriles in general can undergo various reactions such as hydrolysis, reduction, and reaction with Grignard reagents .


Physical And Chemical Properties Analysis

2-(1-Heptynyl)nicotinonitrile has a molecular weight of 198.26 . Other physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the retrieved data.

Scientific Research Applications

Synthesis and Characterization

Research has focused on the synthesis and characterization of nicotinonitrile derivatives, including compounds similar to 2-(1-Heptynyl)nicotinonitrile. These compounds are synthesized from corresponding precursors in excellent yields and are characterized by extensive NMR analysis and other spectroscopic techniques. This foundational work is crucial for understanding the chemical behavior and potential applications of these molecules in various scientific fields (Ibrahim et al., 2018).

Photophysical and Fluorescence Properties

Nicotinonitriles have been studied for their photophysical properties, with certain derivatives showing potential as blue light-emitting materials. These studies involve spectral, crystal structure, DFT, and photophysical analyses to explore their absorption and fluorescence properties, demonstrating the versatility of nicotinonitriles in materials science, particularly in light-emitting applications (Ahipa et al., 2014).

Antimicrobial and Antiproliferative Activities

Nicotinonitrile derivatives have shown promising antimicrobial and antiproliferative activities. These compounds have been evaluated against various cancer cell lines and microbes, showing significant inhibitory effects. Such research highlights the potential of nicotinonitrile derivatives in developing new therapeutic agents (El‐sayed et al., 2021; Behalo, 2008).

Corrosion Inhibition

Investigations into the corrosion inhibition properties of nicotinonitriles on mild steel in acidic environments reveal these compounds as effective corrosion inhibitors. Their adsorption on metal surfaces leads to significant protection against corrosion, making them valuable in industrial applications where corrosion resistance is crucial (Singh et al., 2016).

Environmental and Material Science Applications

Nicotinonitrile derivatives exhibit environmental sensitivity and solvatochromic behavior, making them suitable for applications in sensor technologies and materials science. Their tunable photophysical properties allow for the development of compounds with specific fluorescence responses to environmental changes (Bagley et al., 2009).

properties

IUPAC Name

2-hept-1-ynylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c1-2-3-4-5-6-9-13-12(11-14)8-7-10-15-13/h7-8,10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNLLOCXHRPLHBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC#CC1=C(C=CC=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501266442
Record name 3-Pyridinecarbonitrile, 2-(1-heptyn-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501266442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Heptynyl)nicotinonitrile

CAS RN

885949-68-8
Record name 3-Pyridinecarbonitrile, 2-(1-heptyn-1-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885949-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarbonitrile, 2-(1-heptyn-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501266442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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